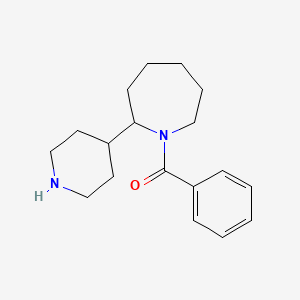
1-Benzoyl-2-(piperidin-4-yl)azepane
Descripción general
Descripción
1-Benzoyl-2-(piperidin-4-yl)azepane (1BP4A) is an organic compound belonging to the class of azepanes. It is a cyclic amine that consists of a benzene ring connected to a piperidine ring. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 1BP4A has recently gained attention due to its potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution Reactions
Research by Pietra and Vitali (1972) explored the nucleophilic aromatic substitution reactions involving piperidine, a structural relative of "1-Benzoyl-2-(piperidin-4-yl)azepane". Their study elucidates the mechanisms of substitution reactions, potentially applicable in synthesizing structurally related azepane derivatives (Pietra & Vitali, 1972).
Cytochrome P450 Enzyme Inhibition
Khojasteh et al. (2011) reviewed the selectivity of chemical inhibitors for Cytochrome P450 enzymes, highlighting the relevance of understanding enzyme interactions for developing drugs with minimized drug-drug interactions. This research is crucial for compounds like "1-Benzoyl-2-(piperidin-4-yl)azepane", which may undergo metabolic processing involving these enzymes (Khojasteh et al., 2011).
Azepane-Based Drug Discovery
Zha et al. (2019) provided a comprehensive review on azepane-based compounds in drug discovery, emphasizing their structural diversity and therapeutic potential across a range of applications including anti-cancer, anti-tubercular, and antimicrobial agents. This review underscores the importance of azepane derivatives in medicinal chemistry (Zha et al., 2019).
Role of Aromatic Amines in Acrylic Bone Cements
Vázquez et al. (1998) discussed the role of tertiary aromatic amines, like those structurally related to "1-Benzoyl-2-(piperidin-4-yl)azepane", in the curing of acrylic resins, highlighting their application in denture resins or acrylic bone cements. This research points to the material science applications of azepane derivatives (Vázquez et al., 1998).
Pharmacological Significance of Azepane Derivatives
A critical review by Gao-Feng Zha et al. (2019) highlights the pharmacological properties of azepane-based compounds, demonstrating their wide range of therapeutic applications. The development of new azepane-containing analogs is a focal point in medicinal chemistry, underlining the importance of such structures in discovering new therapeutic agents (Gao-Feng Zha et al., 2019).
Propiedades
IUPAC Name |
phenyl-(2-piperidin-4-ylazepan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(16-7-3-1-4-8-16)20-14-6-2-5-9-17(20)15-10-12-19-13-11-15/h1,3-4,7-8,15,17,19H,2,5-6,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUHGBSBVHUTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)C2=CC=CC=C2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-2-(piperidin-4-yl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



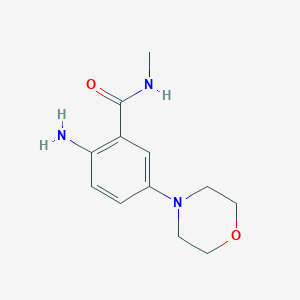
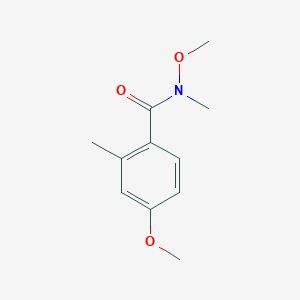
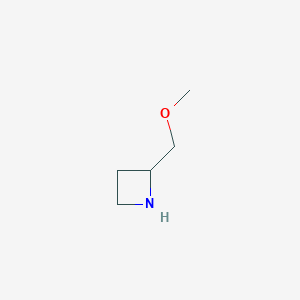
amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)
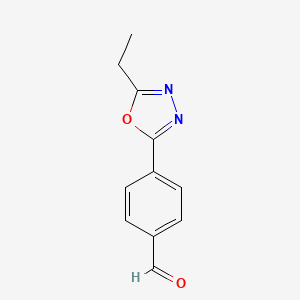


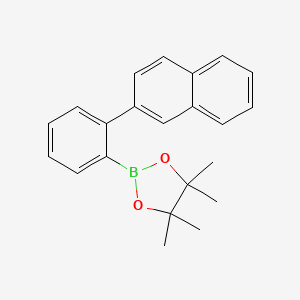
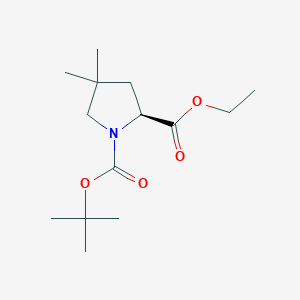
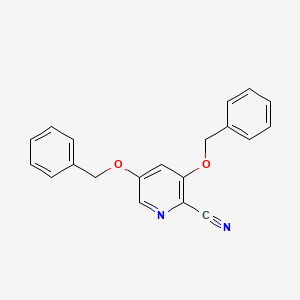
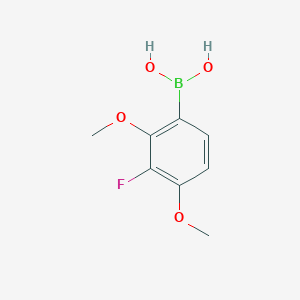
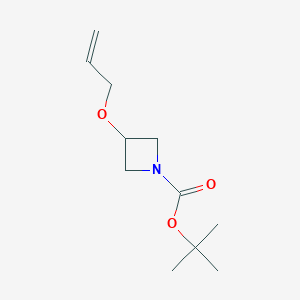
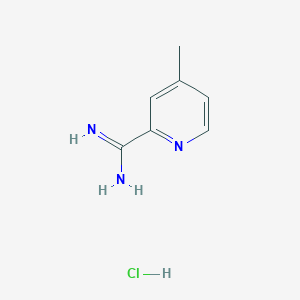
![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B1442453.png)